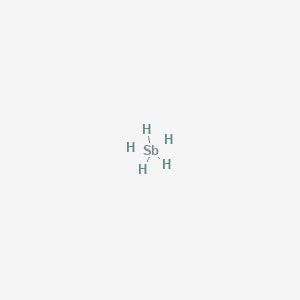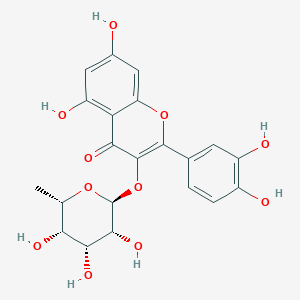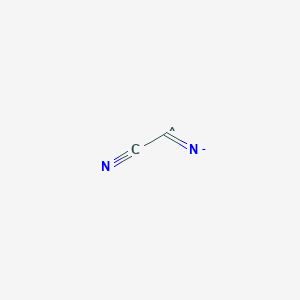
bis(nitridocarbonate)(C--C)(.1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalonitrile(.1-) is an organic radical anion.
科学的研究の応用
Environmental Health Perspectives on Bisphenol A (BPA)
- The National Institute of Environmental Health Sciences (NIEHS) and National Toxicology Program (NTP) have focused on the health effects of Bisphenol A (BPA), a chemical similar in structure to bis(nitridocarbonate)(C--C)(.1-). This research highlights the importance of understanding the environmental and health impacts of such chemicals, emphasizing the need for more integrated, collaborative efforts in scientific research (Birnbaum et al., 2012).
Synthesis of Complex Molecules
- In the synthesis of complex molecules, such as psychotriadine, methods like solid-state photodecarbonylation have been used to create hindered C-C bonds, indicating the potential role of bis(nitridocarbonate)(C--C)(.1-) derivatives in pharmaceutical and chemical synthesis (Dotson et al., 2021).
Advancements in Catalytic Chemistry
- Research involving bis(pinacolato)diboron as the reductant in nickel-catalyzed coupling of alkyl halides showcases the evolving field of catalytic chemistry, where compounds similar to bis(nitridocarbonate)(C--C)(.1-) could play a significant role (Xu et al., 2013).
BPA as a Subject in Toxicology Studies
- The toxicological profile of BPA, a compound structurally related to bis(nitridocarbonate)(C--C)(.1-), has been extensively studied. These studies contribute to a broader understanding of similar compounds' potential health risks (Wetherill et al., 2007).
Photocatalysis and Environmental Applications
- In the field of photocatalysis, research on graphitic carbon nitride for water reduction and oxidation under visible light could relate to the application of bis(nitridocarbonate)(C--C)(.1-) in similar environmental processes (Maeda et al., 2009).
Development of Non-Isocyanate Polyurethanes
- Studies on synthesizing non-isocyanate poly(hydroxyurethanes) hint at the use of bis(nitridocarbonate)(C--C)(.1-) or related compounds in creating environmentally friendly polymers (Tryznowski et al., 2015).
特性
分子式 |
C2N2- |
|---|---|
分子量 |
52.03 g/mol |
InChI |
InChI=1S/C2N2/c3-1-2-4/q-1 |
InChIキー |
SELGXVYREWFBRA-UHFFFAOYSA-N |
SMILES |
[C](=[N-])C#N |
正規SMILES |
[C](=[N-])C#N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



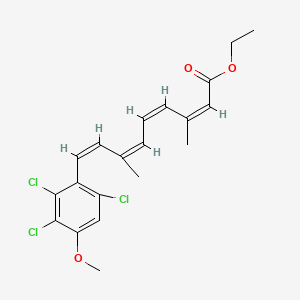
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)
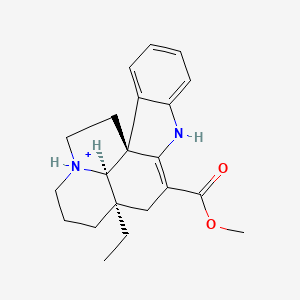

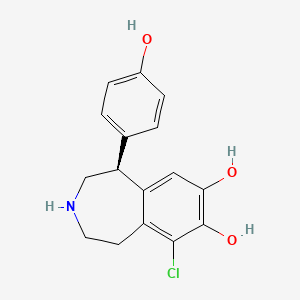
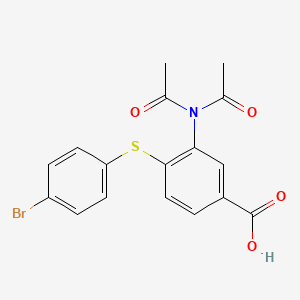
![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)

![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
